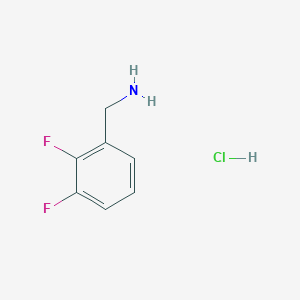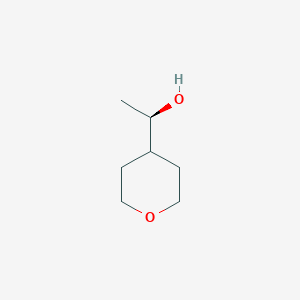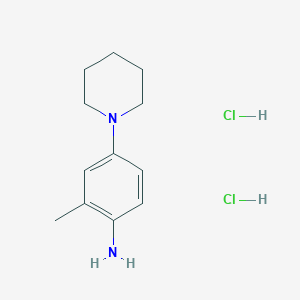
2-Methyl-4-piperidin-1-ylaniline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methyl-4-(1-piperidinyl)aniline dihydrochloride” is a chemical compound with the CAS number 1449117-37-6 . It is also known as “2-methyl-4-(piperidin-1-yl)aniline” with the CAS number 73164-32-6 . The compound has a molecular weight of 190.29 .
Molecular Structure Analysis
The InChI code for “2-methyl-4-(piperidin-1-yl)aniline” is1S/C12H18N2/c1-10-9-11(5-6-12(10)13)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula. Physical And Chemical Properties Analysis
The compound “2-methyl-4-(piperidin-1-yl)aniline” is an oil at room temperature . It should be stored at -10 degrees Celsius .Safety and Hazards
The compound “2-methyl-4-(piperidin-1-yl)aniline” has several hazard statements: H302, H312, H315, H318, H332, H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The compound should be handled with care, following the appropriate safety protocols.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of 2-Methyl-4-(1-piperidinyl)aniline dihydrochloride involves the reaction of 2-methyl-4-nitroaniline with piperidine followed by reduction of the nitro group to an amino group and subsequent formation of the dihydrochloride salt.", "Starting Materials": ["2-methyl-4-nitroaniline", "piperidine", "sodium borohydride", "hydrochloric acid"], "Reaction": [ "Step 1: 2-methyl-4-nitroaniline is reacted with piperidine in a solvent such as ethanol or methanol at reflux temperature to form 2-Methyl-4-(1-piperidinyl)nitrobenzene.", "Step 2: The nitro group in 2-Methyl-4-(1-piperidinyl)nitrobenzene is reduced to an amino group using a reducing agent such as sodium borohydride in a solvent like methanol or ethanol.", "Step 3: The resulting 2-Methyl-4-(1-piperidinyl)aniline is then treated with hydrochloric acid to form the dihydrochloride salt of the compound.", "The final product is obtained by filtration and drying." ] } | |
CAS RN |
1449117-37-6 |
Molecular Formula |
C12H19ClN2 |
Molecular Weight |
226.74 g/mol |
IUPAC Name |
2-methyl-4-piperidin-1-ylaniline;hydrochloride |
InChI |
InChI=1S/C12H18N2.ClH/c1-10-9-11(5-6-12(10)13)14-7-3-2-4-8-14;/h5-6,9H,2-4,7-8,13H2,1H3;1H |
InChI Key |
ONTJIJWAWSJUHR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N2CCCCC2)N.Cl.Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCCC2)N.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid](/img/structure/B1430347.png)
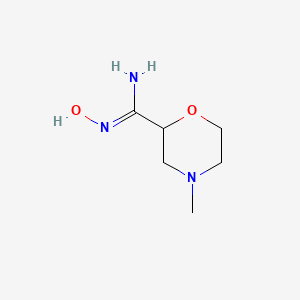
![({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B1430351.png)

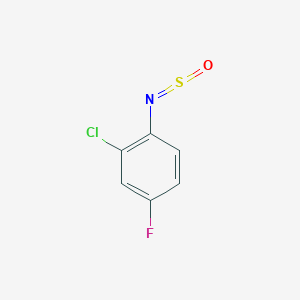
![Methyl 3-[(2-methoxyphenyl)methanesulfonyl]propanoate](/img/structure/B1430354.png)
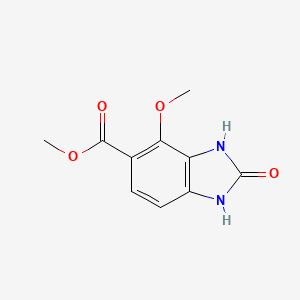
![Methyl 2-amino-6-[4-(trifluoromethyl)pyrimidin-2-yl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1430356.png)
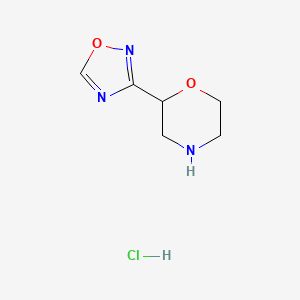

![2-Ethoxy-4-{octahydropyrrolo[1,2-a]piperazin-2-yl}aniline](/img/structure/B1430363.png)
